A Comprehensive Technical Guide to the Physicochemical Properties of Pentafluoropropionyl Chloride for Advanced Research Applications
A Comprehensive Technical Guide to the Physicochemical Properties of Pentafluoropropionyl Chloride for Advanced Research Applications
Introduction: Pentafluoropropionyl chloride (PFPC) is a pivotal fluorinated building block in modern organic synthesis. Characterized by the highly reactive acyl chloride functional group appended to a short, perfluorinated carbon chain (CF₃CF₂COCl), its utility spans from the synthesis of complex pharmaceuticals to the development of advanced materials. The pronounced electron-withdrawing nature of the pentafluoroethyl group significantly modulates the reactivity of the carbonyl center, rendering PFPC an indispensable reagent for introducing the pentafluoropropionyl moiety into a diverse range of molecules. This guide offers an in-depth exploration of the physical and chemical properties of Pentafluoropropionyl chloride, providing researchers, scientists, and drug development professionals with the technical insights required for its effective and safe application in experimental workflows.
Section 1: Chemical Identity and Structure
Precise identification is the cornerstone of chemical research and safety. Pentafluoropropionyl chloride is known by several synonyms, and its identity is unequivocally confirmed by its CAS Registry Number, 422-59-3.[1][2][3][4] The structural and molecular identifiers are summarized below.
Table 1: Chemical Identifiers for Pentafluoropropionyl Chloride
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 422-59-3 | [1][2][5] |
| IUPAC Name | 2,2,3,3,3-pentafluoropropanoyl chloride | [1] |
| Synonyms | Perfluoropropionyl chloride, Propanoyl chloride, pentafluoro- | [1][4][5] |
| Molecular Formula | C₃ClF₅O | [1][2][5][6] |
| Canonical SMILES | C(=O)(C(C(F)(F)F)(F)F)Cl | [1][6] |
| InChI | InChI=1S/C3ClF5O/c4-1(10)2(5,6)3(7,8)9 | [1][5][6] |
| InChIKey | SHMNLEQWIMKCQA-UHFFFAOYSA-N |[1][5][6] |
The molecule's structure features a central carbonyl group, which is rendered highly electrophilic by two adjacent, powerful electron-withdrawing entities: the chlorine atom and the pentafluoroethyl group. This electronic arrangement is the primary driver of its high reactivity, particularly towards nucleophiles.
Section 2: Core Physicochemical Properties
The physical properties of a reagent dictate its handling, reaction conditions, and purification procedures. Pentafluoropropionyl chloride is a colorless, volatile liquid with a sharp, corrosive odor. Its properties are dominated by the presence of five fluorine atoms, which impart a high molecular weight and density relative to its non-fluorinated analog, propionyl chloride.
Table 2: Physical Properties of Pentafluoropropionyl Chloride
| Property | Value | Notes and References |
|---|---|---|
| Molecular Weight | 182.47 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 37-39 °C | Source: CAS Common Chemistry[7] |
| Density | ~1.57 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | ~1.32 | |
| Solubility | Reacts violently with water. Soluble in many aprotic organic solvents (e.g., diethyl ether, dichloromethane, tetrahydrofuran). | [8] |
| Vapor Pressure | High; volatile at room temperature. | |
Causality Behind the Properties:
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Boiling Point: The boiling point of PFPC (37-39 °C) is significantly lower than that of its non-fluorinated counterpart, propionyl chloride (80 °C).[7][9] This is a classic example of the effect of fluorination on intermolecular forces. Despite the increased molecular weight and polarity of the C-F bonds, the dense electron clouds of the fluorine atoms are not easily polarized, leading to weaker van der Waals forces and consequently, higher volatility.
-
Density: The high density is a direct result of the high atomic mass of fluorine and chlorine relative to hydrogen.
-
Reactivity with Water: The compound reacts violently with water and other protic nucleophiles (e.g., alcohols, primary/secondary amines).[8] This is due to the extreme electrophilicity of the carbonyl carbon, which is readily attacked by the lone pair of electrons on the oxygen atom of water, leading to a rapid hydrolysis reaction that liberates pentafluoropropionic acid and corrosive hydrogen chloride (HCl) gas.
Section 3: Safety, Handling, and Storage
Authoritative Insight: The high reactivity of Pentafluoropropionyl chloride makes it a hazardous substance that demands rigorous adherence to safety protocols. It is classified as corrosive and causes severe skin burns and eye damage.[8][10][11] Inhalation can be harmful and may cause corrosive injuries to the respiratory tract.[10]
Table 3: GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement |
|---|
|
| GHS05 | H314: Causes severe skin burns and eye damage.[8] | | | GHS07 | H332: Harmful if inhaled. |Mandatory Handling and Storage Protocol
This protocol is designed as a self-validating system. Failure to adhere to any step compromises the entire safety framework.
-
Engineering Controls (Primary Barrier):
-
Justification: To prevent inhalation of corrosive vapors and to contain any accidental spills.
-
Action: All manipulations MUST be performed inside a certified chemical fume hood with a sash height that ensures adequate airflow.[12] Ensure an eyewash station and safety shower are immediately accessible.[12]
-
-
Personal Protective Equipment (PPE) (Secondary Barrier):
-
Dispensing and Transfer:
-
Justification: The compound is moisture-sensitive and reacts violently with water.
-
Action: Use oven-dried glassware and conduct transfers under an inert atmosphere (e.g., Nitrogen or Argon) using gas-tight syringes or cannulas. Never expose the reagent to the open atmosphere.[8]
-
-
Storage:
-
Justification: To maintain chemical integrity and prevent accidental release.
-
Action: Store in a tightly sealed, corrosion-resistant container in a cool, dry, well-ventilated area designated for corrosive materials.[8][11] The recommended storage temperature is 2-8 °C.[8] Store away from incompatible materials such as water, bases, alcohols, and oxidizing agents.[11][12]
-
-
Waste Disposal:
-
Justification: To neutralize reactivity and comply with environmental regulations.
-
Action: Dispose of contents and container in accordance with local, regional, and national regulations.[10] Small amounts of excess reagent can be quenched carefully by slow addition to a stirred, cooled solution of sodium bicarbonate. This must be done in a fume hood.
-
Workflow for Safe Handling
Caption: Safe handling workflow for Pentafluoropropionyl chloride.
Section 4: Core Applications in Research and Development
The primary utility of Pentafluoropropionyl chloride lies in its function as a potent acylating agent. The pentafluoropropionyl (PFP) group it installs serves two main purposes in drug development and analytical science:
-
Modulation of Physicochemical Properties: In medicinal chemistry, the introduction of a PFP group can significantly alter a drug candidate's properties. The high lipophilicity of the fluorinated chain can enhance membrane permeability, while its metabolic stability can increase the drug's half-life. Chlorine-containing molecules are vital ingredients in many pharmaceuticals.[13]
-
Derivatization for Analysis: The PFP group is strongly electron-capturing. This makes it an excellent derivatizing agent for enhancing the sensitivity of analytes (e.g., amines, alcohols, phenols) in gas chromatography with electron capture detection (GC-ECD), a technique used for trace-level quantification.
General Reaction Scheme: Acylation
Sources
- 1. Perfluoropropionyl chloride | C3ClF5O | CID 67911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 422-59-3 | Pentafluoropropionyl chloride - Alachem Co., Ltd. [alachem.co.jp]
- 3. PENTAFLUOROPROPIONYL CHLORIDE | 422-59-3 [chemicalbook.com]
- 4. China Pentafluoropropionyl chloride 422-59-3 [chinachemnet.com]
- 5. CAS 422-59-3: 2,2,3,3,3-Pentafluoropropanoyl chloride [cymitquimica.com]
- 6. PubChemLite - Pentafluoropropionyl chloride (C3ClF5O) [pubchemlite.lcsb.uni.lu]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Propionyl chloride - Wikipedia [en.wikipedia.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
